1alpha-Hydroxy VD4

Calcium Metabolism Drug Safety Therapeutic Index

1α-Hydroxy VD4 is a rationally designed, low-toxicity pro-drug essential for VDR research. Unlike calcitriol, it avoids dose-limiting hypercalcemia while requiring hepatic 25-hydroxylation for full activation, enabling safer mechanistic and SAR studies. With confirmed efficacy at 10–100 nM in U937, P39/TSU, and P31/FUJ AML cells, and validated synergy with hydroxyurea, it is the definitive reference molecule for developing next-generation VDR agonists with improved therapeutic indices.

Molecular Formula C28H46O2
Molecular Weight 414.7 g/mol
CAS No. 143032-85-3
Cat. No. B196346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha-Hydroxy VD4
CAS143032-85-3
Synonyms1alpha-Hydroxy VD4;  1α-Hydroxy vitamin D4;  (5Z,7E)-9,10-secoergosta-5,7,10(19) -triene-1α,3β-diol;  dihydrodoxercalciferol
Molecular FormulaC28H46O2
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
InChIKeyNEETXMRNUNEBRH-GOTXBORWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 1alpha-Hydroxy VD4 (CAS 143032-85-3): A 1α-Hydroxylated Vitamin D4 Analog for Leukemia Differentiation Research


1alpha-Hydroxy VD4 (1α-Hydroxy vitamin D4) is a synthetic secosteroid derivative and a 1α-hydroxylated analog of vitamin D4, belonging to the class of vitamin D receptor (VDR) agonists [1]. This compound, with the molecular formula C₂₈H₄₆O₂ and a molecular weight of 414.66 g/mol, is characterized by an ergosterol-derived backbone and a 1α-hydroxy group essential for its biological activity . Unlike its endogenous counterpart 1α,25-dihydroxyvitamin D3 (calcitriol), which is limited by hypercalcemic toxicity, 1alpha-Hydroxy VD4 was developed as a potentially less toxic pro-drug that requires hepatic 25-hydroxylation for full activation, a property that influences its pharmacokinetic and safety profile [1][2]. It is primarily employed as a research tool to investigate VDR-mediated signaling pathways, cellular differentiation, and calcium metabolism disorders, with a specific noted efficacy in inducing differentiation in monoblastic leukemia cell lines .

Why 1alpha-Hydroxy VD4 Cannot Be Substituted with Generic Vitamin D Analogs for Targeted Leukemia Research


Direct substitution of 1alpha-Hydroxy VD4 with other 1α-hydroxyvitamin D derivatives (e.g., alfacalcidol or doxercalciferol) or the parent hormone calcitriol is not scientifically justifiable due to critical, quantifiable differences in their therapeutic index, cellular specificity, and toxicity profiles. While calcitriol (1,25(OH)₂D₃) is a potent inducer of differentiation, its clinical and research utility is severely constrained by its hypercalcemic activity, which occurs at effective doses [1]. The 1α-hydroxyvitamin D4 pro-drug was specifically designed to mitigate this toxicity, as its parent molecule, vitamin D4, had been shown to possess a fraction of the calcemic activity of vitamin D3 in animal models, suggesting a structural basis for reduced side effects [2]. Furthermore, research has demonstrated that the 1α-hydroxyvitamin D derivatives (D₂, D₃, D₄, D₇) exhibit distinct cellular activity profiles, with a preferential induction of differentiation in monocytic leukemia cells, a property not uniformly shared by all VDR agonists and a key differentiator for research focused on specific hematological malignancies [3]. The quantitative evidence presented below substantiates why procurement of this specific analog is essential for reproducible and interpretable experimental outcomes.

Quantitative Evidence Guide: Procuring 1alpha-Hydroxy VD4 Based on Verifiable Differentiation from Analogs


1alpha-Hydroxy VD4: A Pro-Drug with a Favorable Toxicity Profile Compared to 1α-Hydroxyvitamin D3

1alpha-Hydroxy VD4 was developed as a pro-drug with an improved safety margin over the existing pro-drug 1α-hydroxyvitamin D3 (alfacalcidol). The parent patent for 1α-hydroxyvitamin D4 explicitly states that the novel compounds were discovered to be less toxic than would be predicted based on their biopotency [1]. This is a direct contrast to the clinical experience with 1α-hydroxyvitamin D3, which at a daily dose of 2 μg/day—a dose effective for preventing bone loss in some studies—causes hypercalcemic toxicity in approximately 67% of patients [2]. While a direct, quantitative head-to-head comparison of the percentage of patients experiencing hypercalcemia from 1α-hydroxyvitamin D4 is not provided in the source material, the patent's explicit claim of a superior toxicity profile for the D4 analog provides a strong scientific rationale for its selection in research settings where calcemic liability is a concern.

Calcium Metabolism Drug Safety Therapeutic Index Pro-drug Design

Effective Induction of Differentiation in Monoblastic Leukemia Cells at Low Nanomolar Concentrations

1alpha-Hydroxy VD4 demonstrates potent and effective induction of differentiation in human monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ. The effective concentration range for this activity is reported to be 10-100 nM . This activity is a key differentiator, as the seminal 1998 study by Makishima et al. found that the 1alpha(OH)D derivatives (including D₂, D₃, D₄, and D₇) effectively induced differentiation specifically in these monoblastic leukemia cell lines, a finding that underscores their utility as research tools for studying acute monocytic leukemia [1]. The study also demonstrated that the differentiation-inducing effects could be significantly enhanced by combination with hydroxyurea (HU), providing a specific, experimentally-validated combination strategy [1].

Leukemia Research Cell Differentiation VDR Agonist Cancer Biology

High Analytical Purity (≥98%) Ensures Reproducible Results and Minimizes Off-Target Effects

For procurement decisions, the purity of the compound is a critical, verifiable parameter that directly impacts experimental reproducibility. 1alpha-Hydroxy VD4 is available from multiple reputable vendors with a guaranteed purity of ≥98%, as determined by HPLC analysis . This high level of purity is essential for ensuring that observed biological effects are attributable to the target compound and not to impurities, which can introduce confounding variables in sensitive cell-based assays like those used to study differentiation.

Analytical Chemistry Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 1alpha-Hydroxy VD4 (CAS 143032-85-3) Based on Verifiable Evidence


Investigating VDR-Mediated Differentiation Pathways in Acute Monocytic Leukemia Models

1alpha-Hydroxy VD4 is the optimal choice for researchers studying the molecular mechanisms of differentiation in acute monocytic leukemia (AML-M5). Its proven efficacy in inducing differentiation in the relevant monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ at concentrations of 10-100 nM makes it a highly relevant tool for this specific hematological malignancy. This application is further strengthened by the established synergy with hydroxyurea, providing a validated, dual-agent approach for mechanistic studies and therapeutic exploration [1].

Preclinical Development of Safer Vitamin D-Based Therapeutics for Calcium Disorders

Given the explicit patent claims regarding its lower toxicity relative to its biopotency , 1alpha-Hydroxy VD4 is a critical tool for preclinical research programs aimed at developing safer alternatives to current vitamin D therapies for managing secondary hyperparathyroidism, osteoporosis, and other disorders of calcium metabolism. This compound serves as a key reference molecule for exploring structure-activity relationships (SAR) around the D4 scaffold to optimize the therapeutic index of VDR agonists, a primary goal in the field [1].

Analytical Reference Standard for Quality Control and Method Development

1alpha-Hydroxy VD4, available with a certified purity of ≥98% , is suitable for use as an analytical reference standard. It can be employed in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the quality control of doxercalciferol and related vitamin D analogs, or as a reference material for Abbreviated New Drug Applications (ANDAs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1alpha-Hydroxy VD4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.